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Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-
Undecene. The information is presented in a structured format to facilitate easy comparison
and interpretation by researchers, scientists, and professionals in drug development. This
document includes detailed experimental protocols for the cited spectroscopic techniques and
visualizations of key analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (E)-5-
Undecene.

Table 1: Mass Spectrometry Data

Parameter Value

Molecular Formula Ci1H22

Molecular Weight 154.29 g/mol

lonization Mode Electron lonization (EI)

Major Fragments (m/z) 43, 55, 69, 83, 97, 111, 125, 154 (Molecular lon)

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm—?)

Assignment

~3080 C-H stretch (alkenyl)

~2960-2850 C-H stretch (alkyl)

~1670 C=C stretch (trans-alkene)

~1465 C-H bend (alkyl)

~965 C-H bend (trans-alkene, out-of-plane)

Table 3: Predicted *H Nuclear Magnetic Resonance (NMR) Data

Predicted
Chemical Shift o ] . Coupling
Multiplicity Integration Assignment
(0, ppm) Constant (J,
Hz)
_ -CH=CH- (H-5,
~5.4 Multiplet 2H J_trans = 12-18
H-6)
_ -CH2-CH= (H-4,
~2.0 Multiplet 4H
H-7)
_ -CHz- (H-2, H-3,
~1.2-1.4 Multiplet 8H
H-8, H-9)
~0.9 Triplet 6H -CHs (H-1, H-11)

Table 4: Predicted 13C Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (6, ppm) Assighment

~130 -CH=CH- (C-5, C-6)
~32 -CH2-CH= (C-4, C-7)
~31 -CH2- (C-3, C-8)
~22 -CH2- (C-2, C-9)
~14 -CHs (C-1, C-11)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of (E)-5-Undecene (typically 5-25 mg for *H NMR and 50-100
mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as
chloroform-d (CDCIls).[1] The solution is then transferred to a 5 mm NMR tube.

e 'H NMR Spectroscopy:
o Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

o Acquisition Parameters: A typical *H NMR experiment involves a 30-45° pulse angle, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The spectrum is
referenced to the residual solvent peak or an internal standard like tetramethylsilane
(TMS).

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum.

e 13C NMR Spectroscopy:

o Instrumentation: A standard NMR spectrometer with a carbon probe.
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o Acquisition Parameters: 3C NMR spectra are typically acquired with proton decoupling to
simplify the spectrum to single peaks for each unique carbon. A pulse angle of 30-45° is
used with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

o Data Processing: Similar to *H NMR, the FID is processed with a Fourier transform,
followed by phase and baseline corrections.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, (E)-5-Undecene can be analyzed directly as a thin film. A
drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin
capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded,
typically in the range of 4000-400 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

» Sample Introduction: For a volatile liquid like (E)-5-Undecene, the sample is typically
introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a
direct insertion probe. In GC-MS, the compound is first separated from any impurities on a
GC column.

lonization: Electron lonization (EI) is a common method for volatile, non-thermally labile
compounds. In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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» Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound like (E)-5-Undecene.
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Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis of (E)-5-Undecene.
3.2 Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data contribute to the
structural elucidation of (E)-5-Undecene.
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Caption: Contribution of spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1236431?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

